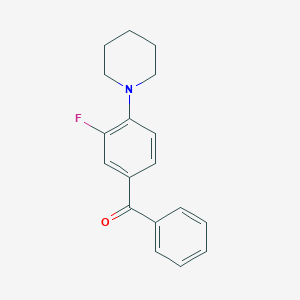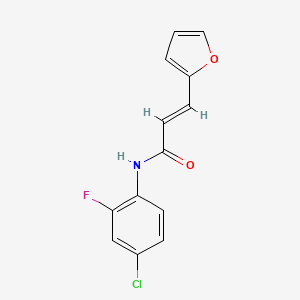
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- is a fluorinated organic compound with the molecular formula C6H6F8N4O2 and a molecular weight of 318.12 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms and hydroxyl groups, making it highly reactive and useful in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- typically involves the reaction of hexanediamine with fluorinated reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, making it a potent inhibitor in biochemical assays . The compound’s unique structure allows it to modulate various molecular pathways, leading to its diverse applications in research and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-: Similar in structure but lacks hydroxyl groups.
Octafluorohexanediamiddioxime: Another fluorinated compound with similar properties but different functional groups.
Uniqueness
Hexanediimidamide, 2,2,3,3,4,4,5,5-octafluoro-N1,N6-dihydroxy- stands out due to its combination of fluorine atoms and hydroxyl groups, which confer unique reactivity and binding properties . This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
Numéro CAS |
7170-05-0 |
|---|---|
Formule moléculaire |
C6H6F8N4O2 |
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1-N',6-N'-dihydroxyhexanediimidamide |
InChI |
InChI=1S/C6H6F8N4O2/c7-3(8,1(15)17-19)5(11,12)6(13,14)4(9,10)2(16)18-20/h19-20H,(H2,15,17)(H2,16,18) |
Clé InChI |
WOBVBXFNEHAFSJ-UHFFFAOYSA-N |
SMILES |
C(=NO)(C(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)(F)F)N |
SMILES isomérique |
C(=N\O)(\N)/C(F)(F)C(F)(F)C(F)(F)C(F)(F)/C(=N/O)/N |
SMILES canonique |
C(=NO)(C(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5808874.png)


![4-[4-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B5808891.png)


![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B5808932.png)
![1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)




